

physical properties of 2,3-Dibromo-1,4-butanediol (melting point, boiling point).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dibromo-1,4-butanediol*

Cat. No.: *B167592*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3-Dibromo-1,4-butanediol**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and synthesis. This guide provides a detailed overview of the physical properties of **2,3-Dibromo-1,4-butanediol**, with a specific focus on its melting and boiling points.

Physical and Chemical Properties

2,3-Dibromo-1,4-butanediol is a halogenated aliphatic intermediate.^[1] Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the production of flame retardants and specialty polymers.^[1]

Table 1: Physical Properties of **2,3-Dibromo-1,4-butanediol**

Property	Value	Source
Molecular Formula	C4H8Br2O2	[2] [3]
Molecular Weight	247.91 g/mol	[3] [4]
Appearance	White to off-white powder, crystals, crystalline powder and/or chunks	[1]
Melting Point	88-90 °C	[1] [2] [4] [5]
	82-84 °C	[6]
Boiling Point	148-150 °C at 1.5 mmHg	[1] [2] [4] [5]
	365.3 °C at 760 mmHg	[6]
Density	1.256 g/cm ³	[2]
	2.124 g/cm ³	[6]
Flash Point	148-150°C/1.5mm	[2]
	174.7 °C	[6]
Vapor Pressure	3.73E-05 mmHg at 25°C	[2]
Solubility	Soluble in Methanol (50 mg/mL)	[1]

Experimental Protocols

Synthesis of 2,3-Dibromo-1,4-butanediol

A documented method for the preparation of **2,3-Dibromo-1,4-butanediol** involves the bromination of 1,4-butynediol.[\[7\]](#)

Materials:

- 1,4-butynediol
- Bromine

- Sulfuric acid
- Absolute ethanol

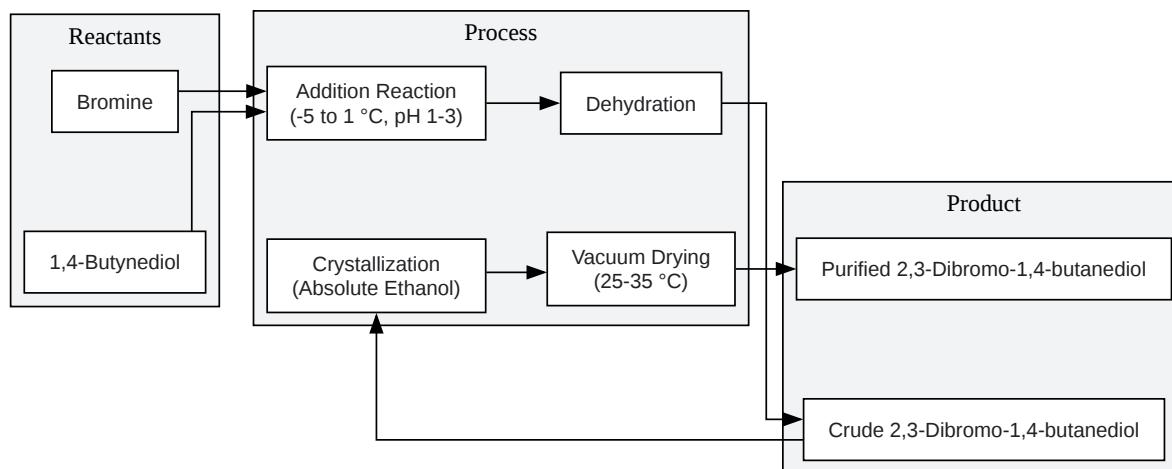
Procedure:[[7](#)]

- Addition Reaction: 1,4-butyne diol and bromine are combined in equimolar amounts. The pH of the reaction mixture is adjusted to between 1 and 3 using sulfuric acid. The reaction is carried out for 6 to 9 hours at a temperature between -5 °C and 1 °C.
- Dehydration: Following the reaction, the crude **2,3-Dibromo-1,4-butanediol** product is obtained after dehydration.
- Crystallization and Purification: The crude product is purified by crystallization from absolute ethanol to yield the fine product.
- Drying: The purified product is vacuum-dried for 3 to 5 hours at a temperature between 25 and 35 °C.

The resulting product is described as a pure white, needle-like crystal with a purity of 99.8%. [[7](#)]

Determination of Melting and Boiling Points

While the specific experimental details for the cited melting and boiling points are not provided in the search results, standard laboratory techniques are typically employed for these measurements.


Melting Point Determination: A common method for determining the melting point of a crystalline solid is using a melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid at a specific pressure is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is

employed. The boiling point is then measured at a reduced pressure, as is the case for **2,3-Dibromo-1,4-butanediol** (148-150 °C at 1.5 mmHg).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Visualizations

The synthesis of **2,3-Dibromo-1,4-butanediol** can be represented as a sequential workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,3-Dibromo-1,4-butanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromo-1,4-butanediol [myskinrecipes.com]

- 2. 2,3-Dibromo-1,4-butanediol | lookchem [lookchem.com]
- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dibromo-1,4-butanediol 99 1947-58-6 [sigmaaldrich.com]
- 5. 2,3-Dibromo-1,4-butanediol | 1947-58-6 [chemicalbook.com]
- 6. DL-1,4-Dibromo-2,3-butanediol | CAS 299-70-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical properties of 2,3-Dibromo-1,4-butanediol (melting point, boiling point).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167592#physical-properties-of-2-3-dibromo-1-4-butanediol-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com